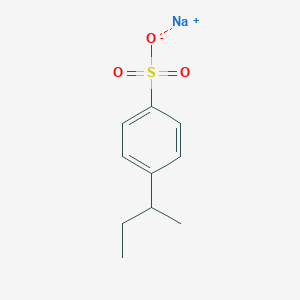

Sodium;4-butan-2-ylbenzenesulfonate

説明

Sodium 4-butan-2-ylbenzenesulfonate is an organosulfonate compound characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) at the para position and a branched butan-2-yl (sec-butyl) alkyl chain.

特性

IUPAC Name |

sodium;4-butan-2-ylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S.Na/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13;/h4-8H,3H2,1-2H3,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXFAUOEBYORAN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-butan-2-ylbenzenesulfonate typically involves the sulfonation of 4-butan-2-ylbenzene. The process begins with the alkylation of benzene using butene in the presence of a catalyst such as aluminum chloride to form 4-butan-2-ylbenzene. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in 4-butan-2-ylbenzenesulfonic acid. Finally, the acid is neutralized with sodium hydroxide to yield sodium;4-butan-2-ylbenzenesulfonate .

Industrial Production Methods: In industrial settings, the production of sodium;4-butan-2-ylbenzenesulfonate is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities .

化学反応の分析

Types of Reactions: Sodium;4-butan-2-ylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids or sulfonates.

Reduction: Sulfinates or thiols.

Substitution: Various substituted benzenesulfonates.

科学的研究の応用

Sodium;4-butan-2-ylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: The compound is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.

Medicine: It is used in pharmaceutical formulations as an excipient to improve drug solubility and stability.

Industry: Sodium;4-butan-2-ylbenzenesulfonate is a key ingredient in detergents, emulsifiers, and dispersants used in various industrial processes

作用機序

The mechanism of action of sodium;4-butan-2-ylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is utilized in cell lysis and protein extraction applications. Additionally, the sulfonate group can form ionic interactions with various molecular targets, enhancing the solubility and stability of compounds in aqueous solutions .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary structural distinction among sodium aryl sulfonates lies in the substituent on the benzene ring. Below is a comparative analysis based on substituent effects:

Notes:

- Hydrophobicity : The branched butan-2-yl group in the target compound likely increases hydrophobicity compared to methyl or hydroxyl substituents but less than linear alkyl chains (e.g., undecanyl). This affects micelle formation and solubility .

- Thermal Stability : Sodium tosylate (4-methyl) demonstrates thermal stability up to 300°C, a trait shared by many aryl sulfonates due to strong ionic and aromatic interactions .

- Reactivity : Hydroxy-substituted derivatives exhibit higher acidity, enabling use in acid-catalyzed reactions, whereas alkyl-substituted variants are more inert .

Spectroscopic and Crystallographic Trends

- Sodium Tosylate (4-methyl) : Infrared (IR) spectra show strong S-O stretching at ~1180 cm⁻¹ and aromatic C-H bending at ~810 cm⁻¹. Crystallographic data reveal layered ionic lattices stabilized by Na⁺···O₃S interactions .

- Sodium 4-Methoxybenzoate (analogous sulfonate) : NMR data (¹H) for similar compounds indicate deshielding of aromatic protons adjacent to electron-withdrawing sulfonate groups (~7.5–8.5 ppm) .

- Hydrogen Bonding: In salts like 2-aminoanilinium 4-methylbenzenesulfonate, N–H···O hydrogen bonds form extended chains, a feature less prominent in purely alkyl-substituted sodium sulfonates .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sodium 4-(butan-2-yl)benzenesulfonate, and how are they experimentally determined?

- Methodological Answer :

-

Molecular characterization : Use NMR spectroscopy (¹H/¹³C) to confirm the structure, with emphasis on the butan-2-yl substituent and sulfonate group. Compare spectral data to PubChem records for analogous sulfonates .

-

Thermodynamic properties : Employ differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles. Cross-validate with literature on sodium benzenesulfonate derivatives .

-

Solubility : Conduct phase-solubility studies in aqueous buffers (e.g., sodium acetate/sodium 1-octanesulfonate systems at pH 4.6) to assess solubility under varying ionic strengths .

- Data Table :

| Property | Method | Reference Compound Comparison |

|---|---|---|

| Melting Point | DSC | Sodium 4-hydroxybenzenesulfonate (156–160°C) |

| Solubility in Water | Phase-solubility study | Sodium 1-octanesulfonate |

| LogP (Partition Coefficient) | HPLC retention analysis | Sodium 3,5-dibromo-4-nitrosobenzenesulfonate |

Q. What synthetic routes are validated for Sodium 4-(butan-2-yl)benzenesulfonate?

- Methodological Answer :

- Sulfonation : React 4-(butan-2-yl)benzene with chlorosulfonic acid, followed by neutralization with sodium hydroxide. Monitor reaction progress via FTIR for sulfonic acid group formation (S=O stretch at ~1200 cm⁻¹) .

- Purification : Use recrystallization in ethanol-water mixtures, ensuring residual solvents are quantified via GC-MS per ICH guidelines .

- Validation : Confirm purity (>98%) by ion chromatography with sodium acetate buffer (pH 4.6) and conductivity detection .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data for Sodium 4-(butan-2-yl)benzenesulfonate be resolved?

- Methodological Answer :

- Systematic Review : Apply the National Academy of Sciences (NAP) framework for evidence synthesis:

Study stratification : Group studies by methodology (e.g., DSC vs. TGA) and experimental conditions (e.g., heating rate, atmosphere) .

Bias assessment : Evaluate if commercial-grade reagents (e.g., unverified sodium counterion purity) skewed results .

Meta-analysis : Use statistical tools (e.g., random-effects models) to reconcile discrepancies, prioritizing studies with validated sodium acetate buffer systems .

- Case Example : Inconsistent melting points may arise from polymorphic forms. Characterize crystalline phases via X-ray diffraction (XRD) and correlate with DSC thermograms .

Q. What experimental designs are optimal for studying the compound's interactions with biomolecules?

- Methodological Answer :

-

Isothermal Titration Calorimetry (ITC) : Design experiments with 20 mM phosphate buffer (pH 7.4) to measure binding thermodynamics with serum albumin. Include negative controls (e.g., sodium sulfonate analogs without the butan-2-yl group) .

-

Molecular Dynamics (MD) Simulations : Parameterize the sulfonate group using the CHARMM force field and compare hydration free energies to experimental solubility data .

-

Validation : Cross-check ITC results with surface plasmon resonance (SPR) to rule out non-specific binding artifacts .

- Data Table :

| Technique | Key Parameters | Outcome Metrics |

|---|---|---|

| ITC | ΔG, ΔH, Kd | Binding stoichiometry |

| MD Simulations | Hydration free energy | Solvation shell dynamics |

| SPR | Resonance units (RU) | Association/dissociation rates |

Q. How should researchers address variability in chromatographic retention times during purity analysis?

- Methodological Answer :

- Column Selection : Use C18 columns with sodium 1-octanesulfonate in the mobile phase (65:35 methanol:buffer) to enhance sulfonate retention and reproducibility .

- Standardization : Calibrate with USP-grade sodium benzenesulfonate derivatives and validate system suitability daily (e.g., tailing factor <2.0, theoretical plates >2000) .

- Troubleshooting : If retention drifts, check buffer pH (target 4.6 ± 0.1) and column temperature (25°C ± 1°C) .

Methodological Guidelines

- Literature Review : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over non-academic sources. Use SciFinder or Reaxys for synthesis protocols .

- Ethical Compliance : Adhere to EPA DSSTox guidelines for toxicity studies; avoid unapproved biomedical applications per FDA regulations .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。